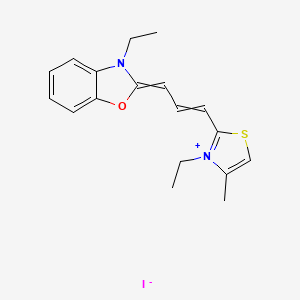
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is a complex organic compound that features a benzoxazolium core with ethyl and thiazolylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the thiazolylidene group through a series of condensation reactions. The final step involves the quaternization of the benzoxazole nitrogen with an alkyl iodide to form the iodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems could further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolylidene group to a thiazolidine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-methylbenzoxazolium iodide
- 3-Ethyl-4-methylthiazolium iodide
- 2-(3-(3-ethyl-4-methylthiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
Uniqueness
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide stands out due to its combination of a benzoxazolium core with a thiazolylidene substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
51943-58-9 |
|---|---|
Molekularformel |
C18H21IN2OS |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
3-ethyl-2-[3-(3-ethyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C18H21N2OS.HI/c1-4-19-14(3)13-22-18(19)12-8-11-17-20(5-2)15-9-6-7-10-16(15)21-17;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FBXXAHZNQDZBIF-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C(=CS3)C)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















